3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine
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Overview
Description
3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring substituted with a piperidine moiety and an oxazole group. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and oxazole intermediates, which are then coupled with the pyridazine ring under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
- **3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
Uniqueness
The unique combination of the pyridazine, piperidine, and oxazole rings in 3-Methyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine imparts distinct chemical and biological properties that differentiate it from similar compounds. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-3-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12-3-4-16(18-17-12)21-11-14-5-7-20(8-6-14)10-15-9-13(2)22-19-15/h3-4,9,14H,5-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPSOOCKIUZHGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)CC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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